molecular formula C23H27N3O5 B11001017 N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Cat. No.: B11001017
M. Wt: 425.5 g/mol
InChI Key: XJBXELCNVQVMTC-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazine ring, a piperidine ring, and a dimethoxybenzyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazine ring.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Attachment of the Dimethoxybenzyl Group: The dimethoxybenzyl group is attached via a Friedel-Crafts alkylation reaction.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions vary depending on the substituent being introduced, but often involve the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its potential to interact with multiple molecular targets and its versatility in undergoing various chemical reactions. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

InChI

InChI=1S/C23H27N3O5/c1-29-20-5-3-15(11-21(20)30-2)13-26-9-7-17(8-10-26)24-23(28)16-4-6-19-18(12-16)25-22(27)14-31-19/h3-6,11-12,17H,7-10,13-14H2,1-2H3,(H,24,28)(H,25,27)

InChI Key

XJBXELCNVQVMTC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)C3=CC4=C(C=C3)OCC(=O)N4)OC

Origin of Product

United States

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